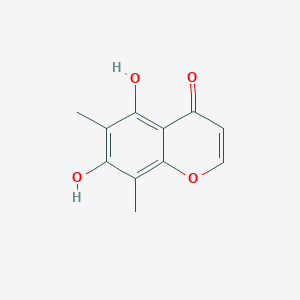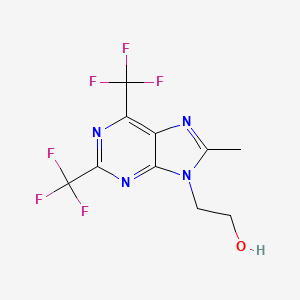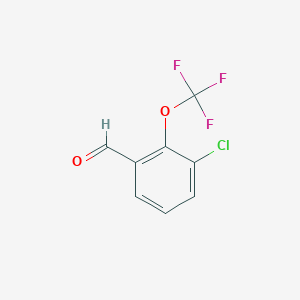
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClFN₂O₂ and a molecular weight of 238.69 g/mol . It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Análisis De Reacciones Químicas
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is employed in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparación Con Compuestos Similares
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Chloropyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Bromopyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Iodopyrrolidine-2-carbonyl)morpholine hydrochloride
Propiedades
Fórmula molecular |
C9H16ClFN2O2 |
|---|---|
Peso molecular |
238.69 g/mol |
Nombre IUPAC |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H |
Clave InChI |
VMZKZPYNDJCBGV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2CC(CN2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)
![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)



![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)



